クロパミド-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

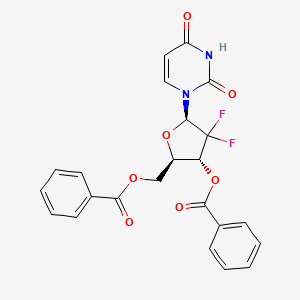

Clopamide-d6 is a deuterated form of Clopamide, a piperidine diuretic with antihypertensive properties. The deuterium labeling in Clopamide-d6 makes it particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic investigations. The molecular formula of Clopamide-d6 is C14H14D6ClN3O3S, and it has a molecular weight of 351.88 g/mol.

科学的研究の応用

Clopamide-d6 has a wide range of scientific research applications, including:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and absorption rates.

Metabolic Investigations: Understanding the metabolic fate of Clopamide-d6 in biological systems.

Drug Development: Used as a reference standard in the development of new diuretic drugs.

Chemical Research: Studying the effects of deuterium substitution on chemical reactivity and stability

作用機序

Target of Action

Clopamide-d6, like its parent compound Clopamide, is primarily a diuretic agent with antihypertensive activity . It acts on the kidneys, specifically at the distal convoluted tubule (DCT) of the nephron . The primary target of Clopamide-d6 is the sodium-chloride symporter located in the DCT .

Mode of Action

Clopamide-d6 inhibits the sodium-chloride symporter in the DCT . It selectively binds at the chloride binding site of the sodium-chloride symporter in the proximal convoluted tubule (PCT) cells on the luminal (interior) side . This interaction interferes with the reabsorption of sodium chloride, leading to an equiosmolar excretion of water along with sodium chloride .

Pharmacokinetics

Clopamide is an orally administered drug

Result of Action

The primary result of Clopamide-d6 action is increased diuresis, or urine production. By inhibiting the sodium-chloride symporter, it increases the excretion of sodium, chloride, and water. This action reduces fluid volume in the body, which can help lower blood pressure and reduce edema .

生化学分析

Biochemical Properties

Clopamide-d6, like its parent compound Clopamide, is believed to interact with the sodium-chloride symporter in the kidneys . It selectively binds at the chloride binding site of the sodium-chloride symporter in the proximal convoluted tubule (PCT) cells on the luminal (interior) side . This interaction interferes with the reabsorption of sodium chloride, leading to an equi-osmolar excretion of water along with sodium chloride .

Cellular Effects

The primary cellular effect of Clopamide-d6 is the inhibition of the sodium-chloride symporter in the kidneys . This inhibition disrupts the reabsorption of sodium chloride, leading to increased diuresis

Molecular Mechanism

The molecular mechanism of action of Clopamide-d6 is likely similar to that of Clopamide. Clopamide acts in the kidneys, at the distal convoluted tubule (DCT) of the nephron where it inhibits the sodium-chloride symporter . It selectively binds at the chloride binding site of the sodium-chloride symporter in the PCT cells on the luminal (interior) side .

Temporal Effects in Laboratory Settings

It is known that the parent compound, Clopamide, has a significant diuretic effect in humans .

Dosage Effects in Animal Models

Animal models are widely used for novel drug development for treatment of diabetes and its complications .

Metabolic Pathways

Clopamide is known to act in the kidneys, where it inhibits the sodium-chloride symporter .

Transport and Distribution

Clopamide is known to act in the kidneys, where it inhibits the sodium-chloride symporter .

Subcellular Localization

Clopamide is known to act in the kidneys, where it inhibits the sodium-chloride symporter .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Clopamide-d6 involves the incorporation of deuterium atoms into the Clopamide molecule. This can be achieved through several methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of Clopamide-d6 follows similar principles but on a larger scale. The process involves:

cGMP Synthesis: Ensuring the synthesis process adheres to current Good Manufacturing Practices (cGMP) to maintain high purity and quality.

Specialized Reactions: Utilizing specialized reactions in a controlled environment to achieve the desired deuteration level.

化学反応の分析

Types of Reactions: Clopamide-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, particularly involving the sulfonamide and piperidine groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .

類似化合物との比較

Clopamide: The non-deuterated form of Clopamide-d6.

Hydrochlorothiazide: Another thiazide-like diuretic with similar mechanisms of action.

Chlorothiazide: A thiazide diuretic used for similar therapeutic purposes.

Uniqueness of Clopamide-d6: The primary uniqueness of Clopamide-d6 lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s metabolic stability and pharmacokinetic profile, making it a valuable tool in drug development and metabolic studies .

特性

CAS番号 |

1346602-07-0 |

|---|---|

分子式 |

C₁₄H₁₄D₆ClN₃O₃S |

分子量 |

351.88 |

同義語 |

rel-3-(Aminosulfonyl)-4-chloro-N-[(2R,6S)-2,6-(dimethyl-d6)-1-piperidinyl]benzamide; 4-Chloro-N-[(cis-2,6-(dimethyl-d6)piperidino]-3-sulfamoylbenzamide; Adurix-d6; Aquex-d6; Brinaldix-d6; Chlosudimeprimyl-d6; Clopamide-d6; Clopamidum-d6; DT 327-d6; N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)

![[R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B1146176.png)